N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide typically involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . This method has been improved by using acetic acid as a catalyst, which enhances the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with different substituents, leading to varied biological activities.
Uniqueness
N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide is unique due to its specific nitro and carboxamide functional groups, which confer distinct chemical reactivity and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C6H8N4O3 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
N,2-dimethyl-5-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(11)4-3-5(10(12)13)8-9(4)2/h3H,1-2H3,(H,7,11) |
InChI Key |
LVRJLCINOACUQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NN1C)[N+](=O)[O-] |
Origin of Product |
United States |
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